![molecular formula C24H31NO3 B054313 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester CAS No. 115313-90-1](/img/structure/B54313.png)
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester, commonly known as BPEA, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. BPEA is known to exhibit a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied in various research studies.
Mechanism Of Action
The mechanism of action of BPEA is not fully understood, but it is believed to act as a modulator of the GABAergic system. BPEA has been shown to enhance the activity of GABA receptors, which are known to play a key role in the regulation of neuronal excitability. This modulation of the GABAergic system is believed to underlie the anticonvulsant and anxiolytic effects of BPEA.
Biochemical And Physiological Effects
BPEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a key neurotransmitter involved in the regulation of neuronal excitability. BPEA has also been shown to increase the levels of GABA in the brain, which is believed to contribute to its anticonvulsant and anxiolytic effects. Additionally, BPEA has been shown to reduce the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
BPEA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for conducting large-scale studies. BPEA has also been extensively studied in various animal models, which provides a wealth of data for researchers to draw upon. However, BPEA also has some limitations. It is a synthetic compound that may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, the mechanism of action of BPEA is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on BPEA. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects in human subjects, which may provide valuable information for the development of new treatments for various psychiatric and neurological disorders. Additionally, there is a need for further research on the safety and toxicity of BPEA, which is important for its potential use in clinical settings.
Conclusion:
In conclusion, BPEA is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. It exhibits a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied in various research studies. While there are some limitations to its use in lab experiments, BPEA has several advantages that make it a valuable tool for researchers. There are several future directions for research on BPEA, which may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of BPEA involves the reaction of piperidine-4-carboxylic acid with benzhydryl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ethyl iodide to obtain the final product, BPEA. The synthesis of BPEA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
BPEA has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory effects in various animal models. BPEA has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
CAS RN |
115313-90-1 |
|---|---|
Product Name |
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester |
Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2-[1-(2-benzhydryloxyethyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H31NO3/c1-2-27-23(26)19-20-13-15-25(16-14-20)17-18-28-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,20,24H,2,13-19H2,1H3 |
InChI Key |
LRPAEWGHKZNZQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
1-(benzhydryloxyethyl)piperidino-4-ethylacetate BM 113 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



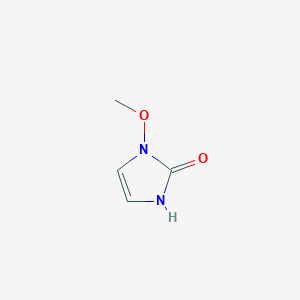
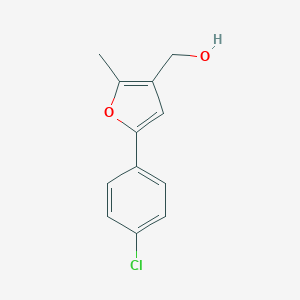

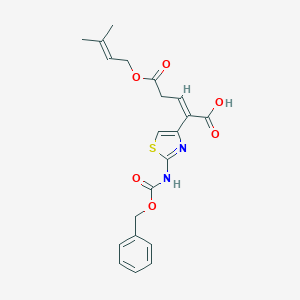
![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)

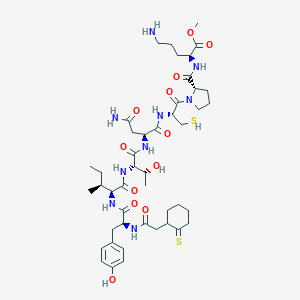
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)

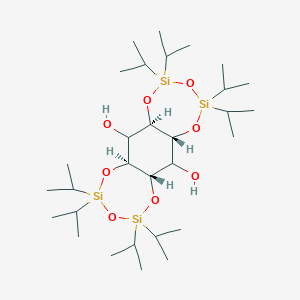
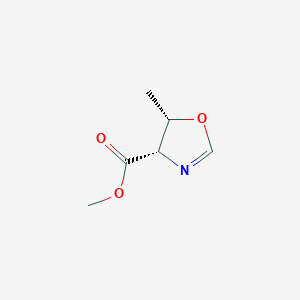
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
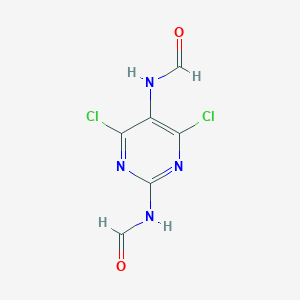
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)